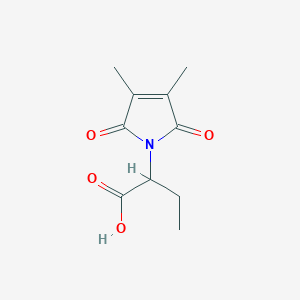
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid, also known as DDB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DDB is a pyrrolidine-2,5-dione derivative, and it is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).
Applications De Recherche Scientifique
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has been extensively studied for its potential applications in various fields such as diabetes, cancer, and inflammation. DPP-4 inhibitors, including 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid, have been shown to improve glucose metabolism and insulin sensitivity, making them potential candidates for the treatment of type 2 diabetes. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Mécanisme D'action
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid is a potent inhibitor of DPP-4, an enzyme that plays a critical role in glucose metabolism and insulin secretion. By inhibiting DPP-4, 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid increases the levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway.
Effets Biochimiques Et Physiologiques
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway. However, further studies are needed to determine the exact biochemical and physiological effects of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid in lab experiments is its high potency and specificity for DPP-4 inhibition. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to have low toxicity and good bioavailability. However, one of the limitations of using 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research and development of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid. One direction is to further investigate the potential applications of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid in the treatment of diabetes, cancer, and inflammation. Another direction is to explore the use of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid in combination with other drugs for synergistic effects. Additionally, further studies are needed to determine the exact biochemical and physiological effects of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid involves the reaction of pyrrolidine-2,5-dione with butyl acrylate in the presence of a base catalyst. This reaction results in the formation of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid as a white solid with a high yield. The purity of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
183149-83-9 |
|---|---|
Nom du produit |
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid |
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
2-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-4-7(10(14)15)11-8(12)5(2)6(3)9(11)13/h7H,4H2,1-3H3,(H,14,15) |
Clé InChI |
VCBWBWAKTQSBCA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N1C(=O)C(=C(C1=O)C)C |
SMILES canonique |
CCC(C(=O)O)N1C(=O)C(=C(C1=O)C)C |
Synonymes |
1H-Pyrrole-1-acetic acid, alpha-ethyl-2,5-dihydro-3,4-dimethyl-2,5-dioxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



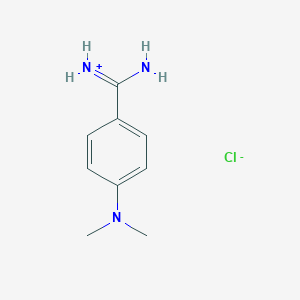
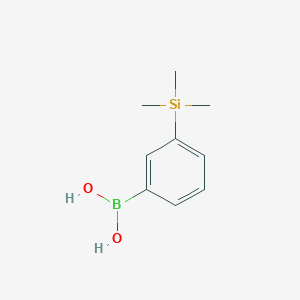
![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)
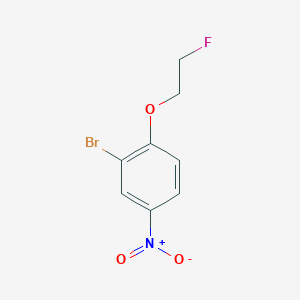
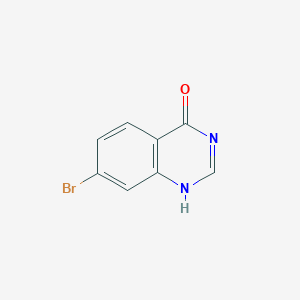
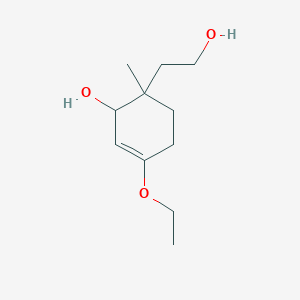
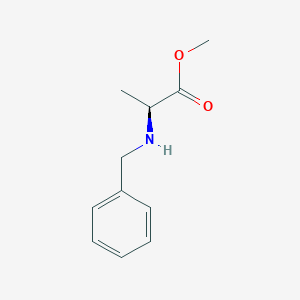
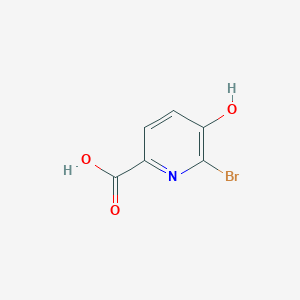

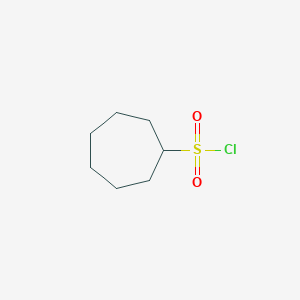
![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)
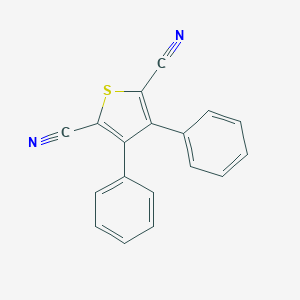
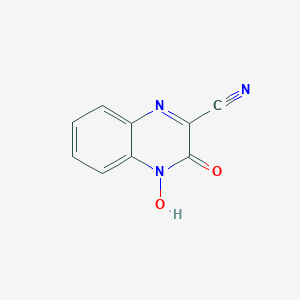
![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)